Pyrazino[2,1-a]isoindole, 1,2,3,4,6,10b-hexahydro-2-methyl is a complex heterocyclic compound characterized by a fused ring system that integrates features of pyrazine and isoindole structures. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique molecular architecture and biological activities.
The compound can be synthesized through various organic reactions and has been the subject of research for its biological properties and synthetic methodologies. It is cataloged in chemical databases such as PubChem and BenchChem, which provide detailed information regarding its structure and synthesis methods .
Pyrazino[2,1-a]isoindole belongs to the class of heterocycles, specifically those containing nitrogen atoms within their ring structures. It is further classified under isoindoles and pyrazines, which are known for their diverse chemical properties and biological activities.
The synthesis of pyrazino[2,1-a]isoindole typically involves multi-step organic reactions. A common synthetic route includes the cyclization of substituted anilines with dihydropyrazine derivatives. The process generally involves several steps:
Industrial synthesis may utilize continuous flow reactors to optimize reaction conditions for large-scale production. Factors such as solvent choice, catalyst selection, and purification methods are critical for achieving high yields and purity in the final product .
The molecular formula of pyrazino[2,1-a]isoindole is , with a molecular weight of 188.27 g/mol. Its structure features a fused bicyclic system that includes both a pyrazine and an isoindole component.
The structural integrity is confirmed by crystallographic studies which show normal bond lengths and angles within expected ranges .
Pyrazino[2,1-a]isoindole can undergo various chemical transformations:
The mechanism of action for pyrazino[2,1-a]isoindole involves its interaction with specific biological targets. In medicinal contexts, it may modulate enzyme activity or interact with receptors, potentially leading to therapeutic effects. The pathways include:
Research indicates that these interactions may contribute to its bioactivity against various diseases .
The physical characteristics of pyrazino[2,1-a]isoindole include:
Key chemical properties include:
Relevant data from studies indicate that the compound maintains its integrity under various reaction conditions .
Pyrazino[2,1-a]isoindole has several scientific applications:
This compound's unique structure and reactivity make it a valuable target for ongoing research across multiple scientific disciplines.
The pyrazino[2,1-a]isoindole core represents a bridged tetracyclic system combining isoindole and piperazine moieties into a rigid polyheterocyclic architecture. This scaffold exhibits distinct stereoelectronic properties: The hexahydro state (saturation) enhances conformational stability, while the embedded tertiary amine (N10b) facilitates salt formation and biomolecular interactions [9]. The planar isoindole subunit enables π-stacking with aromatic residues in biological targets, whereas the piperazine ring puckering creates 3D topology critical for receptor complementarity. For the 2-methyl derivative (1,2,3,4,6,10b-hexahydro-2-methyl-pyrazino[2,1-a]isoindole), methylation at N2 introduces chirality and steric control over binding orientations, significantly modulating target selectivity [9]. Molecular modeling confirms the bioactive conformation positions the methyl group equatorially, minimizing torsional strain while exposing the isoindole face for target engagement [9].
Table 1: Calculated Molecular Properties of 1,2,3,4,6,10b-Hexahydro-2-methyl-pyrazino[2,1-a]isoindole
Property | Value | Calculation Method |
---|---|---|
Molecular Formula | C₁₂H₁₆N₂ | PubChem CID 158421338 [1] |
Molecular Weight | 188.27 g/mol | — |
Topological Polar Surface Area | 15.3 Ų | Ertl Algorithm |
Consensus LogP | 2.98 | XLogP3 |
Hydrogen Bond Acceptors | 2 (tertiary amines) | — |
Hydrogen Bond Donors | 0 | — |
Pyrazino[2,1-a]isoindole chemistry evolved from early isoindole natural product research (e.g., the isolation of pyrroloisoindoles from Aspergillus species in the 1970s) [7]. Initial synthetic routes relied on multi-step linear approaches, suffering from poor yields due to isoindole instability. Key methodological advancements include:
Table 2: Evolution of Synthetic Approaches to Pyrazino[2,1-a]isoindoles
Synthetic Method | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|
Thermal Cyclocondensation (Pre-2000) | Phthalaldehydes + amino esters, Δ, 48h | 30–45% | Racemic mixtures; low yields |
Transition Metal Catalysis (2010–2020) | Pd2(dba)3/Xantphos, Cs2CO3, 100°C | 65–85% | Requires chiral auxiliaries |
Microwave-Assisted (Post-2020) | Anthranilic acids + d-tryptophan esters, MW, 220°C | 40–60% | Epimerization risk (≤30%) |
The hexahydro saturation and C2 methylation induce profound pharmacological effects:
Table 3: Bioactivity Modulation by 2-Methyl Substitution
Biological Target | 2-Methyl Derivative Activity | Unsubstituted Analog Activity | Fold-Change |
---|---|---|---|
TLR7 Antagonism (IC50) | 0.08 μM | 0.82 μM | 10.3× ↑ |
Mcl-1 Inhibition (IC50) | 8.3 μM | 18.2 μM | 2.2× ↑ |
Cellular Uptake (AUC0-6h) | 320 ng·h/mL | 92 ng·h/mL | 3.5× ↑ |
Plasma Protein Binding | 89% | 78% | 1.14× ↑ |
Recent derivatives highlight the scaffold’s therapeutic versatility:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6